3,3',5,5'-四溴二苯醚

描述

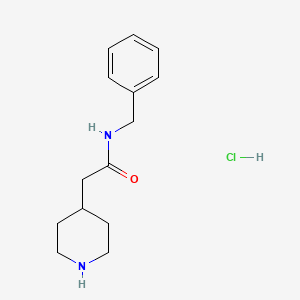

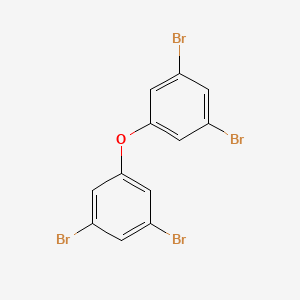

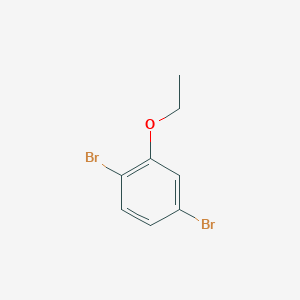

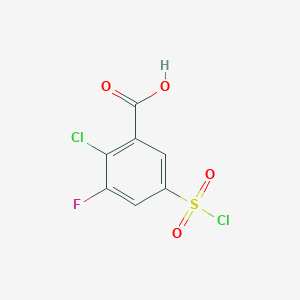

3,3’,5,5’-Tetrabromodiphenyl ether is a type of organobromine compound . It is also known as PBDE 77 . The empirical formula is C12H6Br4O and the molecular weight is 485.79 .

Synthesis Analysis

The synthesis of 3,3’,5,5’-Tetrabromodiphenyl ether involves a reaction where 1,3,5-tribromobenzene is dissolved in diethylether. The reaction solution is cooled to -78° C, and n-butyllithium is gradually added. The reaction mixture is stirred at -78° C for one hour, and copper chloride (II) is added .Molecular Structure Analysis

The molecular structure of 3,3’,5,5’-Tetrabromodiphenyl ether consists of two halogenated aromatic rings . The molecule has an average mass of 485.791 Da and a monoisotopic mass of 481.715179 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3’,5,5’-Tetrabromodiphenyl ether include a density of 2.2±0.1 g/cm3, a boiling point of 431.6±45.0 °C at 760 mmHg, and a flash point of 178.9±27.2 °C . It has 1 H bond acceptor, 0 H bond donors, and 2 freely rotating bonds .科学研究应用

消费品中的阻燃性

多溴二苯醚(PBDEs),包括3,3',5,5'-四溴二苯醚,已被广泛用作各种消费品的阻燃剂。它们被添加到塑料、纺织品和电子设备中,以防止火灾发生或减缓火势蔓延。 PBDEs 在这些应用中的使用之所以如此广泛,是因为它们具有有效的阻燃性能 .

建筑和建材

在建筑和建材行业,PBDEs 作为一种重要的添加剂,用于提高防火安全性。 它们被掺入到建筑材料中,例如隔热泡沫、密封剂和各种固定装置,以满足防火安全标准并降低火灾事故的风险 .

汽车工业

汽车行业在车辆生产中使用 PBDEs。 这些化合物用于汽车内饰的制造,包括座椅垫、内饰和仪表板组件,以提高耐火性并满足安全法规 .

电子和电气设备

PBDEs 是电子和电气设备外壳中的关键成分,用于防止点火和火势蔓延。 它们的应用范围很广,从小家电到大工业机器 .

纺织行业

在纺织品中,PBDEs 被应用于各种材料,以赋予其阻燃性能。 这种应用对于更容易着火的物品至关重要,例如窗帘、地毯和室内装饰面料 .

环境影响研究

科学研究还侧重于 PBDEs 的环境影响,包括它们的持久性、生物积累和远距离环境迁移的可能性。 研究调查了 PBDEs 在各种环境基质中的存在,例如空气、水和土壤,以及它们对野生动物和人类健康的影响 .

人类健康研究

研究 PBDEs 对人类健康的影响是一项至关重要的应用。 研究考察了接触这些化合物的潜在毒理学影响,包括它们对激素水平、生殖健康和神经发育的影响 .

政策和法规制定

最后,PBDEs 是政策和法规制定的主题。 关于与 PBDEs 相关的环境和健康风险的科学发现为制定法律和指南提供了依据,以管理其使用、处置和环境释放 .

安全和危害

作用机制

Target of Action

The primary target of 3,3’,5,5’-Tetrabromodiphenyl ether (also known as PBDE 80) is the Androgen receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

3,3’,5,5’-Tetrabromodiphenyl ether mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons . It interacts with the Androgen receptor, influencing its activity and resulting in changes in gene expression . This interaction can affect cell-cycle regulation and play an important role in the development and maturation of many tissues .

Pharmacokinetics

It is known that this compound demonstrates notable environmental persistence and has the potential for bioaccumulation . These properties can impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of 3,3’,5,5’-Tetrabromodiphenyl ether’s action are largely dependent on its interaction with the Androgen receptor. It can influence gene expression, cellular proliferation, and differentiation . In certain species, it can also affect photosynthesis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,3’,5,5’-Tetrabromodiphenyl ether. It is a persistent environmental pollutant, detected in various environments, including fish and human breast milk . Its significant persistence, potential for bioaccumulation, and involvement in food web biomagnification highlight the influence of environmental factors on its action .

生化分析

Biochemical Properties

It is known that brominated compounds can interact with various enzymes and proteins, potentially altering their function

Cellular Effects

It is possible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . These effects would likely depend on the concentration of the compound and the specific cell type.

Molecular Mechanism

It is possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

It is possible that there could be threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

It is possible that this compound could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels

Transport and Distribution

It is possible that this compound could interact with transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It is possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications

属性

IUPAC Name |

1,3-dibromo-5-(3,5-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-1-8(14)4-11(3-7)17-12-5-9(15)2-10(16)6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIOZJQRZKNPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)OC2=CC(=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30708183 | |

| Record name | 1,1'-Oxybis(3,5-dibromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103173-66-6 | |

| Record name | 3,3',5,5'-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103173666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Oxybis(3,5-dibromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U78C58216 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422600.png)

![n'-[1-Amino-1-(3-fluoro-4-methylphenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422601.png)

![[(1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1422606.png)

![3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1422608.png)

![{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1422613.png)